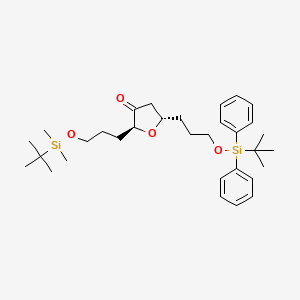
3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-methylpropyl group attached to the pyrazole ring. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpropanal in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anticonvulsant activity may be attributed to its ability to enhance the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, thereby reducing neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but lacks the 2-methylpropyl group.
3-(4-Chlorophenyl)-1H-pyrazole-5-amine: Similar structure but lacks the 2-methylpropyl group.
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-amine: Similar structure but has a methyl group instead of the 2-methylpropyl group.
Uniqueness
The presence of both the 4-chlorophenyl and 2-methylpropyl groups in 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine imparts unique physicochemical properties and biological activities. This combination of substituents enhances its lipophilicity, allowing it to cross biological membranes more effectively and interact with specific molecular targets with higher affinity .
Propiedades
Fórmula molecular |
C13H16ClN3 |
|---|---|
Peso molecular |
249.74 g/mol |
Nombre IUPAC |
5-[1-(4-chlorophenyl)-2-methylpropyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H16ClN3/c1-8(2)13(11-7-12(15)17-16-11)9-3-5-10(14)6-4-9/h3-8,13H,1-2H3,(H3,15,16,17) |
Clave InChI |
IAYNDQCRGMNPRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=C(C=C1)Cl)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


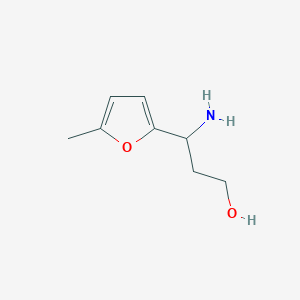

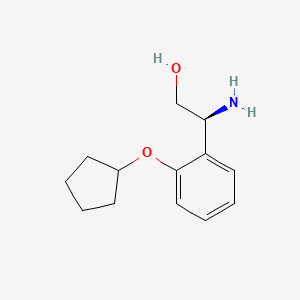
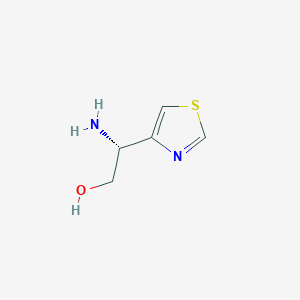
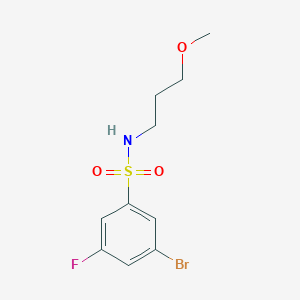
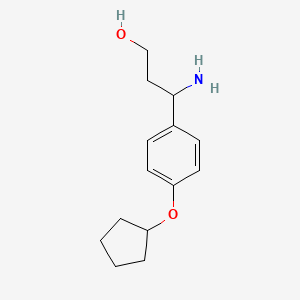
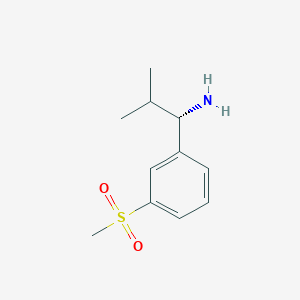
![(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054679.png)
![Methyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate](/img/structure/B13054687.png)
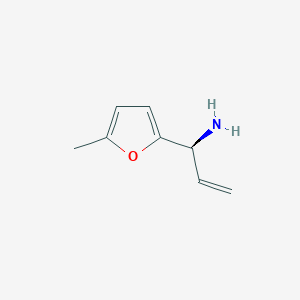
![7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B13054697.png)
![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054701.png)

